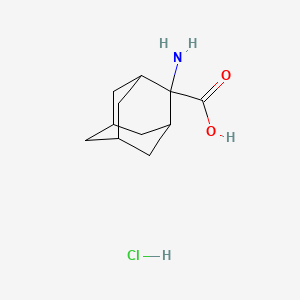

2-Aminoadamantane-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminoadamantane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride typically involves the reaction of 2-adamantanone with ammonia or an amine source under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Aminoadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Aminoadamantane-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with unique properties

Mecanismo De Acción

The mechanism of action of 2-aminoadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoadamantane: A related compound with similar structural features but lacking the carboxylic acid group.

2-Adamantanone: The precursor used in the synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride.

1-Aminoadamantane: Another derivative of adamantane with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold.

Actividad Biológica

2-Aminoadamantane-2-carboxylic acid hydrochloride (AACA-HCl) is a synthetic compound derived from adamantane, which is characterized by its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interaction with the P2X7 receptor, which is implicated in various neurological and inflammatory processes.

Chemical Structure and Properties

- Molecular Formula : C11H17NO2·HCl

- Molecular Weight : 229.72 g/mol

- Functional Groups : Amino group (NH₂) and carboxylic acid group (COOH) attached to the same carbon atom within the adamantane framework.

The geminal configuration of AACA-HCl enhances its biological activity by allowing it to interact effectively with biological targets.

AACA-HCl primarily targets the P2X7 receptor, a type of purinergic receptor involved in various cellular processes, including neurotransmitter release and inflammation. The interaction with this receptor leads to:

- Inhibition of Glutamate Release : AACA-HCl blocks P2X7-evoked glutamate release, which is crucial for modulating pain and neuroinflammatory responses.

- Impact on Purinergic Signaling Pathways : The compound influences purinergic signaling, potentially altering cellular responses in pain pathways and neuroinflammatory conditions.

Analgesic Properties

Research indicates that AACA-HCl exhibits significant analgesic effects. In animal models, it has been shown to reduce pain sensitivity, suggesting its potential as a therapeutic agent for pain management.

Anti-inflammatory Effects

Studies have demonstrated that AACA-HCl can modulate inflammatory responses. Its ability to inhibit the release of pro-inflammatory cytokines through P2X7 receptor antagonism highlights its potential in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that AACA-HCl may offer neuroprotective benefits. By inhibiting excessive glutamate release, it could help prevent excitotoxicity, a process that contributes to neurodegenerative diseases.

Case Studies and Experimental Data

-

In Vivo Studies :

- In a study involving mice subjected to inflammatory pain models, administration of AACA-HCl resulted in a statistically significant reduction in pain behavior compared to control groups.

- The compound was administered at varying doses (10 mg/kg, 20 mg/kg), with the higher dose showing enhanced efficacy.

-

In Vitro Studies :

- Cell cultures treated with AACA-HCl exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

- The IC50 value for inhibition of glutamate release was determined to be approximately 15 µM.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminoadamantane | Lacks carboxylic acid group | Moderate analgesic properties |

| 2-Adamantanone | Ketone functional group | Limited analgesic activity |

| 1-Aminoadamantane | Different substitution patterns | Minimal anti-inflammatory effects |

Safety Profile

AACA-HCl has been assigned a GHS07 signal word "Warning" due to potential hazards such as irritation and toxicity upon exposure. Safety measures should be observed during handling and experimentation.

Propiedades

IUPAC Name |

2-aminoadamantane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCSAPAJAELIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.